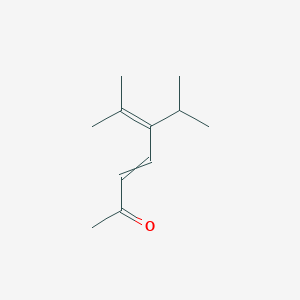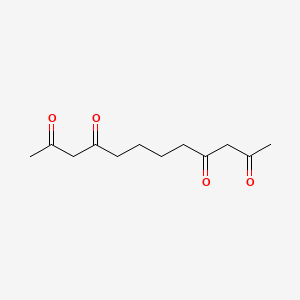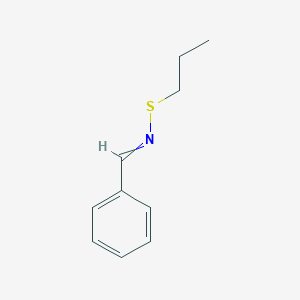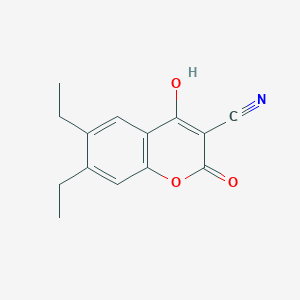![molecular formula C10H5ClN2O2 B14609476 8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-75-1](/img/structure/B14609476.png)
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate reagents to form the oxazole ring . This reaction typically requires specific conditions, such as the presence of a catalyst like copper(II) trifluoroacetate (Cu(TFA)2) and a modified Pictet-Spengler method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized oxazoloquinolines .
科学研究应用
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
作用机制
The mechanism of action of 8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
相似化合物的比较
Similar Compounds
Quinoline: A simpler heterocyclic compound with a single nitrogen atom in the ring system.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
4-Hydroxy-2-quinolones: Compounds with a similar quinoline backbone but different functional groups.
Uniqueness
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its fused ring system, which combines the structural features of both oxazole and quinoline. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
59851-75-1 |
|---|---|
分子式 |
C10H5ClN2O2 |
分子量 |
220.61 g/mol |
IUPAC 名称 |
8-chloro-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C10H5ClN2O2/c11-5-1-2-7-6(3-5)9-8(4-12-7)13-10(14)15-9/h1-4H,(H,13,14) |
InChI 键 |
RARIBJFETMYSQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C3C(=C2C=C1Cl)OC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)




![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)

![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)

